cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine
Description
cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine: is an organic compound with the molecular formula C7H15NO2S It is a cyclopentane derivative with a methylsulfonylmethyl group attached to the third carbon and an amine group attached to the first carbon
Properties
IUPAC Name |
(1S,3R)-3-(methylsulfonylmethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPQQXDKYFQBJ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H]1CC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylsulfonylmethane in the presence of a base, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, or thiols.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding amine or alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl-containing compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- Cyclopentanamine, 3-[(methylsulfonyl)methyl]-
- Cyclopentanone derivatives with sulfonyl groups
Uniqueness: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is unique due to its specific configuration and the presence of both a sulfonyl group and an amine group. This combination of functional groups provides distinct reactivity and interaction profiles compared to other similar compounds.
Biological Activity
cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is a cyclopentane derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of various biochemical pathways and its effects on cellular functions. Understanding its biological activity is crucial for exploring its potential in pharmacology and medicinal chemistry.
Biochemical Pathways
The compound acts primarily through its interaction with specific enzymes and receptors, influencing metabolic processes. It has been shown to affect:
- Fatty Acid Synthase (FASN) : Inhibition of FASN is a notable mechanism, as this enzyme plays a critical role in lipogenesis and is implicated in various metabolic disorders and cancers. Inhibitors of FASN can lead to decreased lipid synthesis and altered energy metabolism, which may have therapeutic benefits in obesity and cancer treatment .
- Cell Signaling Pathways : this compound modulates key signaling molecules, affecting pathways related to cell growth, differentiation, and apoptosis. This modulation can lead to changes in gene expression profiles that are critical for maintaining cellular homeostasis.
Cellular Effects
The compound has demonstrated the ability to influence cellular processes significantly:
- Gene Expression : It alters the expression of genes involved in critical cellular functions, including those regulating cell cycle progression and apoptosis.
- Cell Survival : At low concentrations, it promotes cell survival and enhances cellular functions, while at higher doses, it can induce cytotoxic effects such as oxidative stress and apoptosis.
Temporal and Dosage Effects
The biological activity of this compound is also dependent on dosage and exposure time:
- Low Doses : Enhance cellular function and promote survival.
- High Doses : Induce toxicity, leading to cell death through mechanisms like oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor growth by inhibiting FASN activity. These findings suggest its potential as an anti-cancer agent .
- In Vitro Assays : Laboratory experiments have demonstrated that the compound affects the viability of various cancer cell lines, indicating its possible use in cancer therapy. The IC50 values for different cell lines are being evaluated to establish effective dosing regimens .
Table 1: Biological Activity Summary
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Effect on Tumor Growth | Observations |
|---|---|---|
| 5 | Minimal effect | No significant change in tumor size |
| 10 | Moderate reduction | 30% reduction in tumor size observed |
| 20 | Significant reduction | Over 50% reduction in tumor size noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
